5-Hydroxymethylorotic acid potassium salt

描述

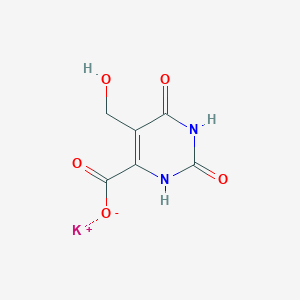

Structure

3D Structure of Parent

属性

IUPAC Name |

potassium;5-(hydroxymethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5.K/c9-1-2-3(5(11)12)7-6(13)8-4(2)10;/h9H,1H2,(H,11,12)(H2,7,8,10,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSRCVPYAKLKSU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(NC(=O)NC1=O)C(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of 5 Hydroxymethylorotic Acid

De Novo Synthesis Pathways Involving Hydroxymethylation

The formation of 5-hydroxymethylorotic acid would necessitate a hydroxymethylation reaction, a process that adds a hydroxymethyl group (-CH₂OH) onto a substrate. While hydroxymethylation is a known biological modification, particularly of nucleic acid bases like cytosine, its occurrence on orotic acid is not described in established metabolic charts. wikipedia.orguiuc.edu

A hypothetical enzymatic pathway for the de novo synthesis of 5-hydroxymethylorotic acid would likely involve an enzyme capable of recognizing orotic acid or a precursor as a substrate and catalyzing the addition of a hydroxymethyl group. The source of this one-carbon unit would be a critical aspect of this pathway.

Table 1: Hypothetical Enzymatic Steps in 5-Hydroxymethylorotic Acid Biosynthesis

| Step | Hypothetical Reaction | Potential Enzyme Class | Notes |

| 1 | Hydroxymethylation of Orotic Acid | Methyltransferase or Hydroxylase | The specific enzyme responsible for this reaction is currently unknown. |

| 2 | Formation from a Hydroxymethylated Precursor | Various | It is conceivable that the hydroxymethyl group is added at an earlier stage of the pyrimidine (B1678525) biosynthesis pathway. |

The enzyme responsible for this putative hydroxymethylation would need to exhibit specificity for orotic acid or a related pyrimidine precursor. Co-factors commonly involved in one-carbon transfer reactions, such as S-adenosyl methionine (SAM) or tetrahydrofolate (THF), would be likely candidates for participation in this enzymatic step.

The mechanism of such a hydroxymethylation reaction would depend on the specific enzyme class involved. It could proceed via a direct transfer of a hydroxymethyl group or through a two-step process involving methylation followed by hydroxylation.

Metabolic Interconversions and Derivatives of 5-Hydroxymethylorotic Acid

Given the lack of evidence for its biosynthesis, the metabolic fate of 5-hydroxymethylorotic acid is also entirely speculative.

If 5-hydroxymethylorotic acid were a naturally occurring metabolite, it could potentially be a precursor for other modified pyrimidines. However, no such downstream pathways have been identified.

The enzymes that would catalyze the further conversion of 5-hydroxymethylorotic acid are unknown. These could include kinases, decarboxylases, or other modifying enzymes that would integrate it into broader metabolic networks.

The biosynthesis of the core orotic acid structure, the parent molecule of 5-Hydroxymethylorotic acid, is an integral part of the de novo pyrimidine nucleotide synthesis pathway. This fundamental metabolic route is responsible for producing the building blocks of DNA and RNA. The synthesis of orotic acid is a multi-step enzymatic process that is highly conserved across a wide range of organisms.

The pathway initiates in the cytoplasm of eukaryotic cells with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and ATP. This reaction is catalyzed by the enzyme carbamoyl phosphate synthetase II (CPS II) . Following this, aspartate transcarbamoylase (ATCase) facilitates the condensation of carbamoyl phosphate with aspartate to yield carbamoyl aspartate. The pyrimidine ring is subsequently formed through the action of dihydroorotase , which catalyzes the cyclization of carbamoyl aspartate to produce dihydroorotate (B8406146).

A crucial step in the pathway is the oxidation of dihydroorotate to orotic acid, a reaction catalyzed by dihydroorotate dehydrogenase (DHODH) . wikipedia.orgwikipedia.org In eukaryotic organisms, DHODH is located on the inner mitochondrial membrane, while in bacteria, it is found on the inner surface of the cell membrane. wikipedia.org This enzymatic step introduces a double bond into the pyrimidine ring, leading to the formation of orotic acid. wikipedia.org

Once synthesized, orotic acid is further metabolized. The enzyme orotate (B1227488) phosphoribosyltransferase (OPRTase) catalyzes the conversion of orotic acid and phosphoribosyl pyrophosphate (PRPP) to orotidine (B106555) 5'-monophosphate (OMP). wikipedia.org Subsequently, OMP decarboxylase acts on OMP to produce uridine (B1682114) monophosphate (UMP), a key pyrimidine nucleotide. davuniversity.org In mammalian systems, the enzymatic activities of OPRTase and OMP decarboxylase are consolidated into a single bifunctional protein known as UMP synthase . nih.gov

The specific enzymatic process that would lead to the addition of a hydroxymethyl group to the 5-position of the orotic acid ring to form 5-Hydroxymethylorotic acid has not been documented in the established pyrimidine biosynthesis pathway. Such a modification would likely be carried out by a specific hydroxylase enzyme that has yet to be identified and characterized.

Enzymes of the De Novo Pyrimidine Biosynthesis Pathway

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location (Eukaryotes) |

| Carbamoyl phosphate synthetase II (CPS II) | 6.3.5.5 | Glutamine, 2 ATP, HCO₃⁻ | Carbamoyl phosphate, 2 ADP, Glutamate, Pi | Cytosol |

| Aspartate transcarbamoylase (ATCase) | 2.1.3.2 | Carbamoyl phosphate, Aspartate | N-Carbamoyl-L-aspartate, Pi | Cytosol |

| Dihydroorotase | 3.5.2.3 | N-Carbamoyl-L-aspartate | (S)-Dihydroorotate, H₂O | Cytosol |

| Dihydroorotate dehydrogenase (DHODH) | 1.3.5.2 | (S)-Dihydroorotate, Quinone | Orotate, Reduced quinone | Inner mitochondrial membrane |

Regulation of 5-Hydroxymethylorotic Acid Biosynthesis

Given the absence of information on the specific biosynthetic pathway for 5-Hydroxymethylorotic acid, its regulation can only be inferred from the well-established regulatory mechanisms governing the synthesis of its precursor, orotic acid. The production of orotic acid is meticulously controlled to align the synthesis of pyrimidine nucleotides with the metabolic requirements of the cell.

In animal cells, the primary point of regulation is the initial committed step, catalyzed by carbamoyl phosphate synthetase II (CPS II) . davuniversity.org The activity of this enzyme is allosterically regulated. It is activated by ATP and phosphoribosyl pyrophosphate (PRPP), which are indicators of a high-energy state and the availability of a crucial substrate for nucleotide synthesis. davuniversity.org Conversely, the pathway's end-products, particularly uridine triphosphate (UTP) and other pyrimidine nucleotides like UDP, act as feedback inhibitors of CPS II. wikipedia.org This feedback loop ensures that pyrimidine production is halted when cellular levels are sufficient.

In bacterial systems, the main regulatory enzyme is aspartate transcarbamoylase (ATCase) . nih.gov ATCase is allosterically inhibited by cytidine (B196190) triphosphate (CTP), the final product of the pyrimidine pathway, and activated by ATP. davuniversity.org This interplay between purine and pyrimidine nucleotide levels helps to maintain a balanced supply of precursors for nucleic acid synthesis.

The expression of the genes that encode the enzymes of the pyrimidine pathway is also subject to regulation at the transcriptional level. In certain organisms, the synthesis of these enzymes can be induced by the accumulation of their respective substrates. nih.gov

Furthermore, metabolic conditions that result in an overabundance of carbamoyl phosphate can lead to an increased synthesis of orotic acid. For instance, defects in the urea cycle can cause an accumulation of mitochondrial carbamoyl phosphate, which can then be shunted into the pyrimidine biosynthesis pathway, thereby driving up the production of orotic acid. nih.gov

Should the biosynthesis of 5-Hydroxymethylorotic acid be a naturally occurring process, its regulation would likely be intrinsically linked to the control of orotic acid synthesis. The availability of orotic acid would be a key determinant. Moreover, the hypothetical hydroxylase responsible for the final modification step would probably be subject to its own set of regulatory controls, which are currently unknown.

Biological Occurrence and Distribution in Research Models

Presence and Isolation in Prokaryotic Systems

Investigations into the metabolic pathways of various prokaryotic species, including bacteria and archaea, have not identified 5-Hydroxymethylorotic acid as a metabolic product. The biosynthesis of pyrimidines in these organisms proceeds through the established pathway involving orotic acid, without any documented hydroxylation at the 5-methyl position.

Occurrence in Plant Extracts and Metabolomes

Metabolomic studies of various plant species have not reported the detection of 5-Hydroxymethylorotic acid. While plants synthesize a vast array of secondary metabolites, and orotic acid itself is a known constituent, there is no current research to suggest the existence of its 5-hydroxymethyl derivative in plant extracts or metabolomic databases.

Identification in Select Animal-Derived Biological Samples

Comprehensive analyses of animal-derived biological samples, including tissues, fluids, and metabolic waste products, have not led to the identification of 5-Hydroxymethylorotic acid. The metabolic fate of orotic acid in animals is well-understood and does not involve conversion to a 5-hydroxymethyl form under normal physiological conditions.

Biochemical Roles and Functional Implications of 5 Hydroxymethylorotic Acid

Role as a Metabolic Intermediate in Specialized Pathways

Metabolic intermediates are molecules that are precursors or metabolites in a biochemical pathway. libretexts.org The de novo pyrimidine (B1678525) synthesis pathway is a fundamental process that produces the building blocks for DNA and RNA. libretexts.org In this pathway, the enzyme dihydroorotate (B8406146) dehydrogenase catalyzes the conversion of dihydroorotate to orotic acid. ebi.ac.ukkhanacademy.org Orotic acid is then converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). wikipedia.orgmdpi.com

Currently, there is no published scientific literature that identifies 5-hydroxymethylorotic acid as a natural metabolic intermediate in any known specialized or primary metabolic pathway in mammals or other organisms. Its formation or conversion in vivo has not been documented.

Participation in Nucleotide Pool Homeostasis

Nucleotide pool homeostasis refers to the cellular mechanisms that maintain a balanced supply of nucleotides for processes like DNA replication, RNA synthesis, and cellular signaling. The de novo pyrimidine pathway is crucial for maintaining this balance. wikipedia.org Disruptions in this pathway, such as the genetic disorder orotic aciduria, lead to an accumulation of orotic acid and severe metabolic disturbances, underscoring the importance of its regulation. khanacademy.orglibretexts.org

There is no direct research demonstrating the participation of 5-hydroxymethylorotic acid in the regulation of nucleotide pool homeostasis. It is unknown if this compound can be processed by the enzymes of the pyrimidine salvage or de novo pathways, or how it might influence the concentrations of other nucleotides within the cell.

Potential for Nucleic Acid Modification in Research Models

Nucleic acid modifications are enzymatic alterations to DNA and RNA bases that can have significant epigenetic and regulatory functions. khanacademy.orgmsu.eduyoutube.com A well-known example is the hydroxymethylation of cytosine to form 5-hydroxymethylcytosine (B124674), which plays a role in DNA demethylation and gene regulation. mdpi.comnih.gov The potential for a modified pyrimidine precursor, like 5-hydroxymethylorotic acid, to be incorporated into DNA or RNA is a theoretical possibility in research models.

However, there are no available studies that have investigated or demonstrated the incorporation of 5-hydroxymethylorotic acid into nucleic acids. It is not known whether DNA or RNA polymerases can recognize and utilize the corresponding nucleotide (5-hydroxymethylorotidine monophosphate) as a substrate.

In Vitro Studies on Enzyme Inhibition or Activation by 5-Hydroxymethylorotic Acid

In vitro studies are essential for characterizing how molecules interact with enzymes, either by inhibiting or activating their function. wikipedia.org Analogs of natural substrates are often designed to act as enzyme inhibitors. For instance, 5-fluoroorotic acid, an analog of orotic acid, is a known inhibitor of orotate phosphoribosyltransferase (OPRT). mdpi.com This suggests that modifications at the 5-position of the orotate ring can influence binding to the enzyme's active site.

While this principle suggests that 5-hydroxymethylorotic acid could potentially act as a modulator of OPRT or other enzymes in the pyrimidine pathway, there is a lack of specific in vitro studies published in the scientific literature that have measured its inhibitory (e.g., IC₅₀) or activating effects on any enzyme. Therefore, its kinetic parameters and potential as an enzyme modulator remain uncharacterized.

Interactions with Cellular Components in Defined Research Systems

The biological effects of a compound depend on its interactions with various cellular components, including transporters that facilitate its entry into the cell and proteins that it may bind to. For example, orotic acid is taken up by hepatocytes via specific transporters. ebi.ac.uk The interaction of modified oligonucleotides with cellular proteins is also a subject of research.

There is no available research that has explored the interactions of 5-hydroxymethylorotic acid with cellular components in any defined research system. Studies on its uptake by cells, binding to intracellular proteins, or any other cellular interactions have not been reported in the scientific literature.

Advanced Methodologies for Research and Analysis of 5 Hydroxymethylorotic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 5-Hydroxymethylorotic acid, enabling its separation from related compounds and complex biological or chemical mixtures. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) depends on the volatility of the analyte, the required sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, isolation, and quantification of non-volatile compounds like 5-Hydroxymethylorotic acid and its parent compound, orotic acid. nih.gov The method's robustness and precision make it suitable for routine quality control and quantitative analysis in various samples. dergipark.org.tr

Reversed-phase HPLC (RP-HPLC) is the most common modality used for this class of compounds. Separation is typically achieved on a C18 column, which contains a non-polar stationary phase. scienggj.org A polar mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. nih.govscienggj.org To ensure good peak shape and retention time stability for acidic compounds, the mobile phase is often acidified with agents like phosphoric acid or trifluoroacetic acid (TFA). scienggj.orgsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the pyrimidine (B1678525) ring of the orotic acid structure has a characteristic UV absorbance. sielc.comnih.gov For quantitative analysis, a calibration curve is constructed by plotting the peak areas of standard solutions against their known concentrations. dergipark.org.tr The concentration of the analyte in a sample is then determined by interpolating its peak area on this curve. The method's performance is validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scienggj.orgresearchgate.net

| Parameter | Description | Common Conditions/Values | Reference |

|---|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | scienggj.org |

| Mobile Phase | The solvent that carries the sample through the column. | Gradient of acetonitrile and acidified water (e.g., with phosphoric acid or TFA) | scienggj.orgsielc.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | scienggj.org |

| Detection | The method used to visualize the separated compounds. | UV-Vis Detector (e.g., at 278-285 nm) | nih.govresearchgate.net |

| Temperature | Column oven temperature to ensure reproducibility. | 35 °C | nih.gov |

| Injection Volume | The amount of sample introduced into the system. | 10-20 µL | scienggj.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable small molecules, making it highly suitable for metabolite profiling. nih.govvisionpublisher.info Orotic acid and its derivatives, being polar and non-volatile, require a chemical derivatization step to increase their volatility before GC-MS analysis. nih.govnih.gov

The most common derivatization method is trimethylsilylation (TMS), which involves reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process replaces active hydrogen atoms on carboxyl and hydroxyl groups with TMS groups, resulting in a less polar and more volatile compound that is amenable to gas chromatography. nih.govnih.gov Following separation on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column), the eluting compounds are ionized, typically by electron ionization (EI). hmdb.camdpi.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) library. hmdb.canih.gov GC-MS is widely used in metabolomics to obtain a comprehensive profile of metabolites, including organic acids, in biological samples. mdpi.comnih.govmdpi.com

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Derivatization Agent | Chemical used to increase analyte volatility. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Diazomethane | nih.gov |

| GC Column | Capillary column for separating derivatized compounds. | 5%-phenyl-95%-dimethylpolysiloxane (e.g., 30 m x 0.25 mm) | hmdb.camdpi.com |

| Oven Program | Temperature gradient to elute compounds. | Initial 60°C, ramp at 10°C/min to 325°C | mdpi.com |

| Ionization Mode | Method for creating ions from the analyte. | Electron Ionization (EI) at 70 eV | mdpi.com |

| Detection Mode | Method for detecting ions. | Scan mode (for profiling) or Single Ion Monitoring (SIM) (for quantification) | nih.gov |

| Identification | Matching fragmentation patterns to a database. | NIST/Golm Metabolome Database | hmdb.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. rsc.org This makes it the premier technique for detecting and quantifying trace amounts of compounds like 5-Hydroxymethylorotic acid in complex biological matrices such as plasma or urine. nih.govnih.gov The technique does not require derivatization, analyzing the compound in its native form.

The LC system separates the analyte from other matrix components. rsc.org The eluent is then directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. lcms.cz In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces chemical noise, enabling very low limits of quantification. nih.gov The use of a stable isotope-labeled internal standard is common to ensure high accuracy and precision. nih.gov

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| LC Column | Stationary phase for separation. | UPLC C18 or HILIC column | nih.govnih.gov |

| Mobile Phase | Solvent system for elution. | Acetonitrile/Ammonium acetate (B1210297) buffer | nih.govnih.gov |

| Ionization | Method for ion generation. | Electrospray Ionization (ESI), positive or negative mode | nih.gov |

| MS Detection | Specific ion transitions monitored for quantification. | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Used to correct for matrix effects and variations. | 13C-labelled analyte analog | nih.gov |

| Sensitivity | Lowest concentration reliably detected. | Low µmol/L or nmol/L range | nih.govnih.gov |

Spectroscopic Techniques for Structural and Interaction Studies

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Hydroxymethylorotic acid and studying its behavior in solution. Nuclear Magnetic Resonance (NMR) provides detailed atomic-level structural information, while Ultraviolet-Visible (UV-Vis) spectroscopy is a robust tool for quantification and for monitoring chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure and the study of molecular conformation and dynamics in solution. msu.edufiveable.me For 5-Hydroxymethylorotic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a wealth of information.

¹H NMR spectroscopy reveals the number of different types of protons in the molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). youtube.com The chemical shift of the proton on the pyrimidine ring, the methylene (B1212753) protons of the hydroxymethyl group, and the exchangeable protons on the nitrogen and carboxyl/hydroxyl groups provide key structural information. researchgate.netchemicalbook.com ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov Studies on orotic acid have used ¹³C NMR to investigate the dominant tautomeric forms present in aqueous solutions. nih.gov Furthermore, NMR is a powerful tool for studying conformational preferences, such as the rotation around the bond connecting the carboxylic acid group to the pyrimidine ring. rsc.orgkau.edu.sa It can also be used to study binding interactions with other molecules, such as proteins or metal ions, by observing changes in chemical shifts or relaxation times upon binding. researchgate.net

| NMR Technique | Information Obtained | Key Findings/Applications | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count. | Determination of proton chemical shifts and coupling constants to confirm structure. | youtube.comresearchgate.net |

| ¹³C NMR | Carbon skeleton and chemical environment. | Identifies the number of unique carbons; used to study tautomerism in solution. | nih.gov |

| Variable Temperature NMR | Information on dynamic processes. | Analysis of conformational equilibrium between different chair forms of related heterocyclic acids. | rsc.org |

| Binding Studies | Changes in spectra upon interaction with other molecules. | Identifies binding sites and determines binding affinities through chemical shift perturbation mapping. | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method frequently used for the quantitative analysis of compounds containing chromophores, such as the pyrimidine ring in 5-Hydroxymethylorotic acid. scienceready.com.aunih.gov The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net

To quantify 5-Hydroxymethylorotic acid, a UV-Vis spectrophotometer measures the absorbance of a solution at the wavelength of maximum absorption (λmax). bath.ac.uk For orotic acid and its derivatives, this maximum typically occurs in the UV range, around 274-284 nm. bath.ac.uksemanticscholar.org A calibration curve is first generated using standards of known concentrations, and the concentration of the unknown sample is then determined from its absorbance. researchgate.net Besides quantification, UV-Vis spectroscopy is an effective tool for monitoring the progress of chemical reactions. nih.gov By tracking the change in absorbance at a specific wavelength over time, one can follow the depletion of a reactant or the formation of a product, allowing for the determination of reaction kinetics. researchgate.net The technique can also be used to study the influence of environmental factors like pH on the compound's spectral properties. academie-sciences.fr

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Wavelength Range | The spectral range scanned for analysis. | 190-400 nm (UV range) | scienceready.com.ausemanticscholar.org |

| λmax (Lambda max) | Wavelength of maximum absorbance. | ~274-284 nm for orotic acid derivatives | bath.ac.uksemanticscholar.org |

| Solvent/Blank | The solvent used to dissolve the sample and zero the instrument. | Water, Ethanol, or appropriate buffer | researchgate.netbath.ac.uk |

| Application | The primary use of the measurement. | Quantification via Beer-Lambert Law, Reaction Monitoring | researchgate.netnih.gov |

| Cuvette Path Length | The distance light travels through the sample. | Typically 1 cm | scienceready.com.au |

Isotopic Labeling and Tracing in Metabolic Flux Studies

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing a dynamic view of cellular processes. nih.gov This approach, known as metabolic flux analysis (MFA), quantifies the rates (fluxes) of metabolic reactions within a cell at a specific point in time. researchgate.netyoutube.com Unlike traditional metabolomics which measures static metabolite concentrations, isotope-assisted metabolic flux analysis (iMFA) offers a quantitative map of cellular phenotype by revealing the activity of specific pathways. nih.govmdpi.com

In the context of the pyrimidine biosynthesis pathway, where 5-hydroxymethylorotic acid is an intermediate, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are commonly employed. nih.govnih.gov Researchers introduce a labeled substrate, or "tracer," into a biological system. youtube.com Precursors for the pyrimidine pathway, such as ¹³C-glucose, ¹⁵N-glutamine, or ¹⁵N-orotate, are frequently used. nih.govbiorxiv.orgnih.gov As the cell metabolizes these labeled precursors, the isotope is incorporated into downstream intermediates, including orotic acid and its derivatives, as well as final products like uridine (B1682114) monophosphate (UMP) and cytidine (B196190) triphosphate (CTP). nih.govcreative-proteomics.com

The analytical workflow involves several key steps. After a specific incubation period, cellular metabolites are extracted and analyzed using high-resolution analytical platforms, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcreative-proteomics.comnih.gov These techniques can distinguish between unlabeled metabolites and their heavier labeled isotopologues based on differences in mass-to-charge ratio (in MS) or nuclear spin properties (in NMR). biorxiv.orgmdpi.com The resulting mass isotopomer distribution (MID) data reveals the extent and pattern of isotope incorporation. youtube.com

This data is then used in computational models to calculate the fluxes through the network. researchgate.net By analyzing the patterns of labeled atoms in pyrimidine intermediates, researchers can gain critical insights. For instance, studies using ¹⁵N-labeled tracers have successfully elucidated the relative contributions of the de novo synthesis pathway versus the salvage pathway for pyrimidines in different cell types and states. nih.govbiorxiv.orgresearchgate.net This approach has revealed novel regulatory mechanisms and the metabolic flexibility of pyrimidine metabolism. nih.gov The ability to track the flow of specific atoms provides unambiguous evidence of pathway activity that cannot be obtained by measuring metabolite levels alone. mdpi.comnih.gov

Table 1: Common Isotopic Tracers for Pyrimidine Pathway Flux Analysis

| Isotopic Tracer | Labeled Atom(s) | Typical Application | Key Insights |

| [U-¹³C]-Glucose | Carbon (¹³C) | Tracing carbon backbone contribution from glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) into the ribose sugar and aspartate precursor. nih.govnih.gov | Quantifies the flux from glucose to nucleotide synthesis; assesses activity of the PPP vs. glycolysis. mdpi.com |

| [¹⁵N₂]-Glutamine | Nitrogen (¹⁵N) | Tracing the nitrogen atom incorporated into the pyrimidine ring by carbamoyl (B1232498) phosphate synthetase II. biorxiv.orgnih.gov | Measures the rate of the initial committed step in de novo pyrimidine synthesis. creative-proteomics.com |

| [¹⁵N]-Aspartate | Nitrogen (¹⁵N) | Tracing the nitrogen atom and carbon backbone from the Krebs cycle into the pyrimidine ring. nih.gov | Elucidates the link between central carbon metabolism and pyrimidine production. |

| [¹⁵N]-Orotate | Nitrogen (¹⁵N) | Directly tracing the flux through the latter stages of the de novo pyrimidine pathway. nih.gov | Confirms and quantifies de novo pyrimidine synthesis rates and identifies regulatory feedback loops. nih.gov |

Bioinformatic and Computational Approaches for Pathway Elucidation

The vast amount of data generated from high-throughput techniques like metabolomics and isotopic tracing necessitates the use of bioinformatic and computational tools for interpretation. nih.gov These approaches are essential for reconstructing, analyzing, and modeling the metabolic networks in which 5-hydroxymethylorotic acid participates. researchgate.net

Pathway elucidation often begins with metabolic reconstruction, a process that uses an organism's genomic information to predict its complete metabolic network. sri.com Bioinformatic software like PathoLogic can automatically generate a Pathway/Genome Database (PGDB) for an organism, predicting metabolic pathways based on annotated enzymes. sri.com Publicly available databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and BioCyc provide curated maps of metabolic pathways, including pyrimidine metabolism, serving as essential references. researchgate.netsri.com These resources allow researchers to place 5-hydroxymethylorotic acid within the broader context of cellular metabolism.

Computational modeling, particularly constraint-based modeling, allows for the simulation of metabolic states. nih.gov A widely used method is Flux Balance Analysis (FBA), which calculates the flow of metabolites through a network to predict cellular growth or the production of a specific compound. nih.gov When combined with experimental data from isotopic labeling studies, these models become significantly more powerful. nih.gov Software packages like INCA and MetaFlux integrate experimental tracer data to perform ¹³C-Metabolic Flux Analysis (¹³C-MFA), providing highly accurate flux maps. sri.comnih.gov

These computational approaches enable researchers to build predictive models of pyrimidine metabolism. For example, by integrating gene expression data from databases like The Cancer Genome Atlas (TCGA) with metabolic models, scientists can analyze how pyrimidine synthesis is altered in disease states like cancer. researchgate.net Furthermore, protein-protein interaction databases like STRING can be used to identify potential regulatory interactions between enzymes in the pyrimidine pathway. researchgate.net Advanced algorithms, such as the k-shortest path technique, can even predict alternative or previously unknown metabolic routes within the network. nih.gov These in silico analyses help generate new hypotheses that can be tested experimentally, guiding future research into the function and regulation of metabolites like 5-hydroxymethylorotic acid.

Table 2: Key Bioinformatic Resources for Pyrimidine Pathway Analysis

| Resource | Type | Application |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Pathway Database | Provides reference maps for metabolic pathways, including pyrimidine synthesis and degradation, linking genes to functions. researchgate.net |

| BioCyc / MetaCyc | Pathway/Genome Database Collection | Contains curated and computationally predicted metabolic pathways for thousands of organisms. sri.com |

| STRING | Protein-Protein Interaction Database | Predicts functional interactions between proteins, helping to identify regulatory networks for pathway enzymes like dihydroorotate (B8406146) dehydrogenase. researchgate.net |

| INCA (Isotopomer Network Compartmental Analysis) | MFA Software | A MATLAB-based tool for designing and analyzing isotope tracing experiments to quantify metabolic fluxes. nih.gov |

| Pathway Tools | Bioinformatics Software Suite | Enables metabolic reconstruction, editing, and analysis; includes tools for metabolic flux modeling (MetaFlux). sri.com |

| GEPIA (Gene Expression Profiling Interactive Analysis) | Web Server | Analyzes gene expression data from TCGA and GTEx databases to compare enzyme expression levels in different tissues or conditions. researchgate.net |

Emerging Research Frontiers and Future Perspectives

Unraveling Novel Enzymatic Pathways and Metabolic Networks

Currently, there is no specific information detailing the enzymatic pathways that might produce or metabolize 5-hydroxymethylorotic acid. It is plausible that it could be an intermediate or a byproduct of a yet-to-be-discovered modification of the canonical pyrimidine (B1678525) biosynthesis pathway. The hydroxylation of a molecule like orotic acid would likely involve a hydroxylase enzyme, but the specific enzyme and the conditions under which such a reaction would occur are unknown. Unraveling this would be the first step in understanding its metabolic context.

Exploring Broader Biochemical Significance in Underexplored Systems

The biochemical significance of 5-hydroxymethylorotic acid is another area requiring foundational research. Without understanding its metabolic origins, its potential roles remain hypothetical. It could be a signaling molecule, a metabolic regulator, or simply a catabolic product. Investigating its presence and concentration in various organisms and tissues, particularly in "underexplored systems" such as diverse microbial or plant species, could provide clues to its function. For instance, some microbial metabolic pathways are known for their unique modifications of common metabolites. researchgate.net

Development of New Research Tools and Probes Based on 5-Hydroxymethylorotic Acid

The development of research tools and probes based on a specific molecule is contingent on a foundational understanding of its properties and interactions. Given the current information void, no such tools based on 5-hydroxymethylorotic acid have been developed. Future research could hypothetically involve synthesizing labeled versions of the compound (e.g., with stable isotopes) to use as tracers in metabolic studies. nih.gov This would allow researchers to track its fate in biological systems and identify the enzymes and pathways that interact with it. Furthermore, if it is found to have a specific biological target, it could serve as a scaffold for the development of inhibitors or activators for that target. The creation of biosensors, potentially using engineered proteins or electrochemical methods, would also depend on identifying specific binding partners or enzymatic reactions. researchgate.netnih.govmdpi.com

Integration with Omics Technologies for Comprehensive Metabolic Understanding

Modern "omics" technologies, such as metabolomics, transcriptomics, and proteomics, offer powerful tools for elucidating the roles of unknown metabolites. nih.govnih.govnih.govnih.gov If 5-hydroxymethylorotic acid were to be identified in untargeted metabolomics studies, its levels could be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics) under different conditions. This systems-level approach could provide insights into its function and the regulatory networks it may be a part of. For example, a correlation between the levels of 5-hydroxymethylorotic acid and the expression of specific enzymes could point towards its metabolic pathway. However, without initial detection and identification, its integration into omics-based research remains a future prospect.

常见问题

Basic Research: What are the optimal synthetic routes for 5-hydroxymethylorotic acid potassium salt, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves neutralizing 5-hydroxymethylorotic acid with potassium hydroxide (KOH) in aqueous or methanol solutions. Key parameters include:

- Stoichiometric ratios : A 1:1 molar ratio of acid to KOH ensures complete neutralization .

- Temperature control : Reactions at 25–40°C minimize side reactions (e.g., esterification) .

- Purification : Recrystallization from ethanol-water mixtures (70:30 v/v) enhances purity (>98%), confirmed by elemental analysis (C, H, N) and NMR .

Data Note : Yields >85% are achievable under inert atmospheres (N₂), but oxygen exposure reduces yield by ~15% due to oxidation .

Basic Research: How do solubility and pH stability of this compound affect experimental design?

Methodological Answer:

- Solubility : The salt is highly soluble in water (≥50 mg/mL at 25°C) but poorly in ethanol (<5 mg/mL). Use distilled water for dissolution to avoid ionic interference .

- pH Stability :

- Acidic conditions (pH <4) : Hydrolysis occurs, regenerating the free acid form. Buffers like citrate (pH 5–6) stabilize the salt .

- Basic conditions (pH >9) : Degradation via hydroxylation is observed after 24 hours .

Experimental Tip : Monitor pH using potentiometric titration and validate via UV-vis spectroscopy (λmax = 260 nm) .

Advanced Research: How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Methodological Answer:

- FT-IR : Confirm the carboxylate group (COO⁻) via asymmetric stretching at 1580–1600 cm⁻¹ and symmetric stretching at 1400–1420 cm⁻¹ .

- NMR : Use ¹³C NMR to distinguish the hydroxymethyl group (δ 60–65 ppm) from orotic acid’s carbonyl carbons (δ 165–170 ppm) .

- HPLC : A C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (10:90) resolves degradation products. Retention time: 6.2 ± 0.3 minutes .

Advanced Research: What mechanisms explain the salt’s coordination behavior with transition metals, and how does this impact biological studies?

Methodological Answer:

- Coordination Chemistry : The carboxylate and hydroxymethyl groups act as bidentate ligands. Cu²⁺ complexes show a 1:2 (metal:ligand) stoichiometry in aqueous solutions, confirmed by ESR and UV-vis (d-d transitions at 600–700 nm) .

- Biological Relevance : Competitive binding with endogenous ions (e.g., Mg²⁺) may alter enzyme activity. Pre-incubate the salt with metal ions (e.g., Zn²⁺, Fe³⁺) in buffer (pH 7.4) to assess interference .

Advanced Research: How to address contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies arise from differing experimental setups:

- TGA Analysis : Decomposition onset at 220°C (N₂ atmosphere) vs. 180°C (air) due to oxidative pathways .

- DSC : Endothermic peaks at 150°C (loss of crystal water) and 250°C (salt decomposition) .

Recommendation : Standardize protocols using inert atmospheres and heating rates ≤5°C/min for reproducibility .

Advanced Research: What role does the potassium counterion play in modulating the compound’s bioavailability in cellular assays?

Methodological Answer:

- Ionic Strength : High extracellular K⁺ (e.g., >5 mM) reduces cellular uptake via competition with Na⁺/K⁺-ATPase transporters. Use low-K⁺ buffers (e.g., HEPES) for in vitro studies .

- Permeability : The salt’s polarity limits passive diffusion. Employ liposomal encapsulation or co-administration with permeability enhancers (e.g., DMSO ≤0.1%) .

Advanced Research: How to design experiments analyzing the salt’s antioxidant activity while avoiding artifactual results?

Methodological Answer:

- Control for Autoxidation : Include catalase (100 U/mL) and superoxide dismutase (50 U/mL) in assays to exclude ROS generated by solvent interactions .

- ORAC Assay : Use a fluorescein probe (λex = 485 nm, λem = 520 nm) with AAPH as a peroxyl radical source. Normalize activity to Trolox equivalents .

Pitfall : UV absorption at 260 nm may interfere with fluorescence readings—validate via parallel LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。